molecular formula C8H4F2N2O B2988176 6,7-Difluoro-quinoxalin-2-ol CAS No. 137690-08-5

6,7-Difluoro-quinoxalin-2-ol

Cat. No.: B2988176
CAS No.: 137690-08-5
M. Wt: 182.13
InChI Key: XBFHNYFFPYZZIY-UHFFFAOYSA-N
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Description

6,7-Difluoro-quinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science.

Chemical Reactions Analysis

6,7-Difluoro-quinoxalin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Difluoro-quinoxalin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .

Comparison with Similar Compounds

6,7-Difluoro-quinoxalin-2-ol can be compared with other fluorinated quinoxalines and quinolines:

These comparisons underscore the unique properties of this compound, particularly its dual fluorination, which contributes to its distinct chemical and biological activities.

Properties

IUPAC Name

6,7-difluoro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHNYFFPYZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137690-08-5
Record name 6,7-difluoro-1,2-dihydroquinoxalin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,5-difluorobenzene-1,2-diamine (4.7 g, 32.6 mmol) in ethanol (75 mL) was added ethyl oxoacetate (50 wt % in toluene, 13.3 mL, 65.3 mmol). The reaction was stirred at room temperature overnight. The resulting precipitate was collected by filtration, washed with ethanol, and dried under reduced pressure to give 4.3 g (73%) of the product as a colorless solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
ethyl oxoacetate
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

4,5-difluoro-2-nitroaniline (2.17 g, 12.5 mmol) was dissolved in 55 ml of ethanol and 250 mg of 10% palladium on carbon was added. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low pressure hydrogenation apparatus. The catalyst was filtered off and the filtrate, containing 4,5-difluoro-o-phenylenediamine, was kept under a nitrogen atmosphere at 0° C. followed by addition of a solution of glyoxylic acid hydrate (1.28 g, 13.7 mmol) in water (3 ml). When the addition was complete the reaction temperature was allowed to reach room temperature during 2 h and 30 ml of water was added. The precipitate was filtered off and dissolved in 60 ml of 5% NaOH solution at 50° C. followed by addition of activated carbon. The mixture was filtered and the filtrate was acidified (pH=1) by addition of concentrated hydrochloric acid. The pinky precipitate was filtered off, washed with water and dried to afford 1.25 g (55 %) of 6,7-difluoroquinoxalin-2(1H)-one melting at 284°-85° C. 1H-NMR (DMSO-d6): 7.27 (m, 1H), 7.95 (m, 1H), 8.20 (s, 1H), 12.55 (s,1H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4,5-difluoro-1,2-benzenediamine (0.60 g) and 50% ethyl glyoxalate in toluene (0.87 ml) in ethanol (25 ml) was heated under reflux for 2 hours then cooled. After refrigeration overnight, the resulting solid was collected and washed with ice-cold ethanol and dried under vacuum to give a solid (0.57 g; 75%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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